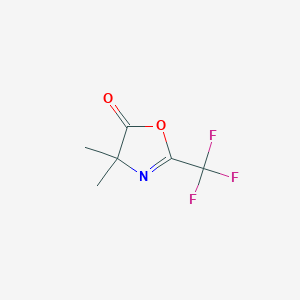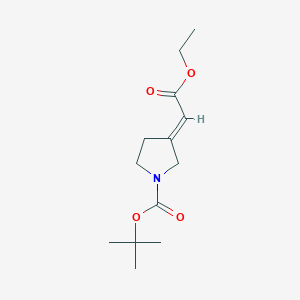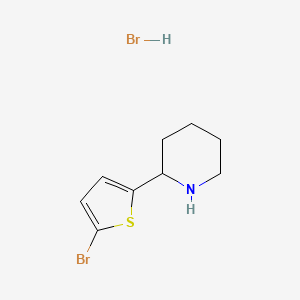
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide typically involves the bromination of thiophene followed by coupling with piperidine. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . This compound can be synthesized through the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The brominated thiophene is then subjected to a coupling reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The resulting product is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LAH, NaBH4.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: De-brominated thiophene, reduced thiophene derivatives.
Applications De Recherche Scientifique
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets . Additionally, the piperidine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design and development .
Propriétés
Numéro CAS |
915402-14-1 |
|---|---|
Formule moléculaire |
C9H13Br2NS |
Poids moléculaire |
327.08 g/mol |
Nom IUPAC |
2-(5-bromothiophen-2-yl)piperidine;hydrobromide |
InChI |
InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |
Clé InChI |
REZWOBZALVJCOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC=C(S2)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


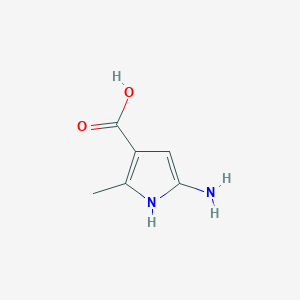
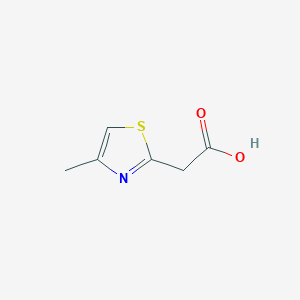
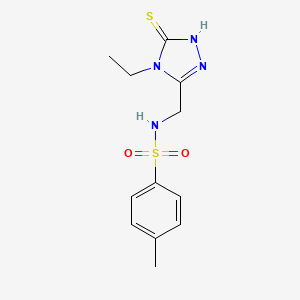

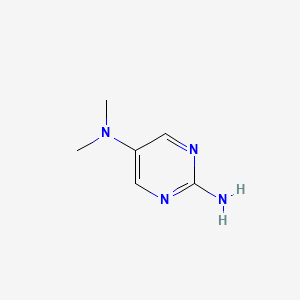

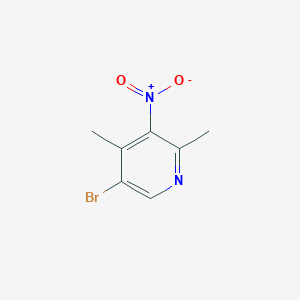

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
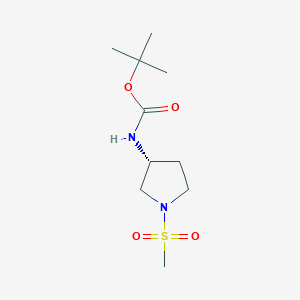
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
